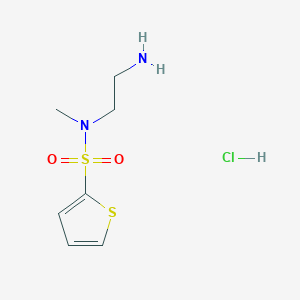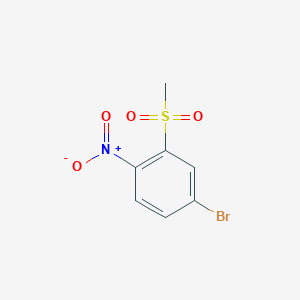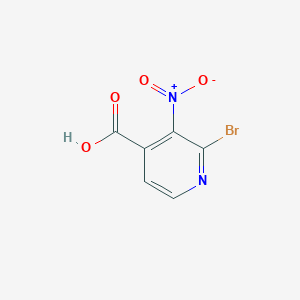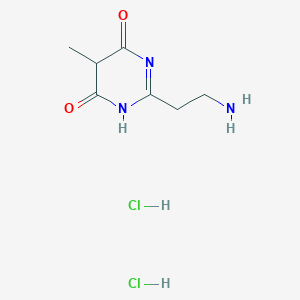
1-(5-amino-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)ethan-1-one hydrochloride
Overview
Description
This compound is a high-quality reference standard used for pharmaceutical testing . It has a CAS number of 1803599-65-6 .
Molecular Structure Analysis
The IUPAC name of the compound is 1-(5-amino-8-fluoro-1,3,4,5-tetrahydro-2H-benzo[c]azepin-2-yl)ethan-1-one hydrochloride . The InChI code is 1S/C12H15FN2O.ClH/c1-8(16)15-5-4-12(14)11-3-2-10(13)6-9(11)7-15;/h2-3,6,12H,4-5,7,14H2,1H3;1H .Physical And Chemical Properties Analysis
The compound has a molecular weight of 258.72 . It is a powder at room temperature .Scientific Research Applications
Structural Studies and Supramolecular Assembly
Research has focused on the structural characteristics of related tetrahydro-1-benzazepines, revealing insights into their hydrogen-bonded supramolecular assembly. Studies have been conducted on various substituted tetrahydro-1,4-epoxy-1-benzazepines, highlighting their crystalline structures and intermolecular interactions, which are key for understanding their potential applications (Blanco et al., 2012), (Acosta et al., 2009).
Synthesis and Chemical Properties
The synthesis of related 2,3,4,5-tetrahydro-1H-2-benzazepin-1-ones has been explored, providing valuable information on their chemical properties and potential for further modification. This includes methods for their transformation and dehydration under specific conditions (Ackerman et al., 1972).
Potential Antiparasitic Applications
Tetrahydro-1-benzazepines have been identified as potential antiparasitic drugs, particularly for the treatment of Chagas disease and leishmaniasis. The structural features of these compounds have been extensively studied, which is critical for understanding their biological properties and potential therapeutic uses (Macías et al., 2016).
Dopaminergic Activity
Research has also explored the dopaminergic activity of related benzazepines. This includes the synthesis and evaluation of their effects on dopamine receptors, which could have implications for neurological research and potential therapeutic applications (Pfeiffer et al., 1982).
Crystallographic Studies
Crystallographic studies of benzazepine derivatives provide detailed insights into their molecular structures, which are crucial for understanding their interactions and potential applications in various fields, including pharmaceuticals and material science (Gulbis et al., 1990).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
1-(5-amino-8-fluoro-1,3,4,5-tetrahydro-2-benzazepin-2-yl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O.ClH/c1-8(16)15-5-4-12(14)11-3-2-10(13)6-9(11)7-15;/h2-3,6,12H,4-5,7,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOBUAXIVQCKDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C2=C(C1)C=C(C=C2)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-amino-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)ethan-1-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Chloropyrido[2,3-d]pyrimidin-7-amine](/img/structure/B1378650.png)
![3-Amino-2-[(2-methoxyphenyl)methyl]propanoic acid hydrochloride](/img/structure/B1378652.png)

![2-amino-N-[(2-fluorophenyl)methyl]-N-methylpentanamide hydrochloride](/img/structure/B1378654.png)




![[(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride](/img/structure/B1378663.png)



![1-(4-{[4-(Ethylamino)pyridin-2-yl]methyl}piperazin-1-yl)ethan-1-one](/img/structure/B1378671.png)